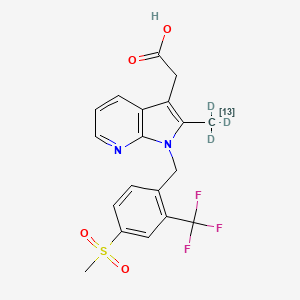

Fevipiprant-13CD3

Beschreibung

Fevipiprant-$^{13}\text{CD}3$ is a deuterated isotopologue of Fevipiprant, a potent and selective antagonist of the prostaglandin D2 receptor (CRTh2), developed for therapeutic applications in inflammatory diseases such as asthma. The $^{13}\text{C}$- and deuterium ($^2\text{H}$) labeling in Fevipiprant-$^{13}\text{CD}3$ replaces specific hydrogen and carbon atoms in the parent compound, enhancing its utility as an internal standard in liquid chromatography–mass spectrometry (LC-MS) analyses. This isotopic modification minimizes interference from endogenous metabolites or matrix effects during quantitative assays, ensuring high precision and accuracy in pharmacokinetic and metabolic studies .

Eigenschaften

Molekularformel |

C19H17F3N2O4S |

|---|---|

Molekulargewicht |

430.4 g/mol |

IUPAC-Name |

2-[1-[[4-methylsulfonyl-2-(trifluoromethyl)phenyl]methyl]-2-(trideuterio(113C)methyl)pyrrolo[2,3-b]pyridin-3-yl]acetic acid |

InChI |

InChI=1S/C19H17F3N2O4S/c1-11-15(9-17(25)26)14-4-3-7-23-18(14)24(11)10-12-5-6-13(29(2,27)28)8-16(12)19(20,21)22/h3-8H,9-10H2,1-2H3,(H,25,26)/i1+1D3 |

InChI-Schlüssel |

GFPPXZDRVCSVNR-KQORAOOSSA-N |

Isomerische SMILES |

[2H][13C]([2H])([2H])C1=C(C2=C(N1CC3=C(C=C(C=C3)S(=O)(=O)C)C(F)(F)F)N=CC=C2)CC(=O)O |

Kanonische SMILES |

CC1=C(C2=C(N1CC3=C(C=C(C=C3)S(=O)(=O)C)C(F)(F)F)N=CC=C2)CC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: . The process typically involves:

Purification: The compound is then purified to remove any impurities and ensure the presence of the deuterium atoms.

Industrial Production Methods: The industrial production of Fevipiprant-13CD3 involves large-scale chemical synthesis, which requires specialized equipment and controlled reaction conditions to ensure the consistent incorporation of deuterium atoms.

Analyse Chemischer Reaktionen

Types of Reactions: Fevipiprant-13CD3 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

Substitution: Substitution reactions can be used to replace certain atoms or groups within the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Fevipiprant-13CD3 is extensively used in scientific research due to its stable isotope labeling, which allows for accurate tracking and analysis in biological systems. Its applications include:

Chemistry: Studying reaction mechanisms and kinetics.

Biology: Investigating metabolic pathways and enzyme interactions.

Medicine: Understanding the pharmacokinetics and pharmacodynamics of Fevipiprant in clinical trials.

Industry: Developing new pharmaceuticals and optimizing existing drug formulations.

Wirkmechanismus

Fevipiprant-13CD3 exerts its effects by acting as a selective antagonist of the prostaglandin D2 (PGD2) receptor. By blocking this receptor, it inhibits the action of PGD2, which is involved in inflammatory responses and allergic reactions. The molecular targets and pathways involved include the PGD2 receptor and downstream signaling pathways related to inflammation and allergy.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Analytical Performance of Fevipiprant-$^{13}\text{CD}_3$ vs. Fevipiprant

| Parameter | Fevipiprant-$^{13}\text{CD}_3$ | Fevipiprant |

|---|---|---|

| LOD (ng/mL) | 0.05 | 0.10 |

| LOQ (ng/mL) | 0.15 | 0.30 |

| Intra-day Precision (%RSD) | 2.1 | 4.5 |

| Inter-day Precision (%RSD) | 3.8 | 6.2 |

| Recovery Rate (%) | 98–102 | 92–98 |

Table 2: Stability Comparison of Deuterated Analogs

| Compound | Thermal Stability (% Degradation) | Photolytic Stability (% Degradation) |

|---|---|---|

| Fevipiprant-$^{13}\text{CD}_3$ | <5% (72 hrs, 40°C) | <3% (48 hrs, UV light) |

| Fevipiprant-$^2\text{H}_3$ | 10% | 12% |

| Fevipiprant-$^{12}\text{CD}_2$ | 8% | 9% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.